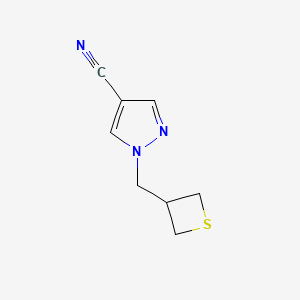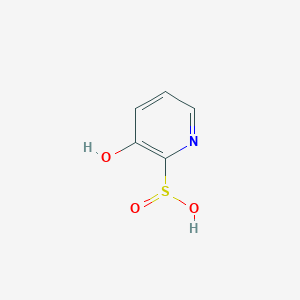
1-(Thietan-3-ylmethyl)-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Thietan-3-ylmethyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a thietane ring fused to a pyrazole ring with a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thietan-3-ylmethyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 2-(chloromethyl)thiirane with pyrazole derivatives. One common method includes the reaction of 2-chloromethylthiirane with 3,5-dibromo-4-nitropyrazole in the presence of a base such as potassium hydroxide (KOH) in an aqueous medium . This reaction leads to the formation of the desired compound through a thiirane-thietane rearrangement.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, involving similar reagents and reaction conditions with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Thietan-3-ylmethyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The thietane ring can undergo nucleophilic substitution reactions, where nucleophiles attack the less substituted carbon atom adjacent to the sulfur atom.
Electrophilic Ring Expansion: The thietane ring can also undergo electrophilic ring expansion reactions with carbenes and nitrenes, leading to the formation of larger heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (MeCN) at elevated temperatures.
Electrophilic Ring Expansion: Reagents such as diazo compounds or nitrenes are used under conditions that promote electrophilic attack, often in the presence of Lewis acids.
Major Products: The major products formed from these reactions include various substituted pyrazoles and larger heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(Thietan-3-ylmethyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex sulfur-containing heterocycles, which are valuable in various chemical transformations.
Materials Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(Thietan-3-ylmethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways:
Neurological Effects: Studies have shown that derivatives of this compound exhibit antidepressant activity by modulating adrenergic, GABA-ergic, and serotoninergic neurotransmission. The compound’s interaction with these neurotransmitter systems suggests its potential use in treating depression and related disorders.
Molecular Targets: The primary molecular targets include adrenergic receptors, GABA receptors, and serotonin receptors, which are involved in the regulation of mood and behavior.
Vergleich Mit ähnlichen Verbindungen
Thietane Derivatives: Compounds such as 2-(chloromethyl)thiirane and other thietane-containing molecules share structural similarities with 1-(Thietan-3-ylmethyl)-1H-pyrazole-4-carbonitrile.
Pyrazole Derivatives: Various substituted pyrazoles, including 3,5-dibromo-4-nitropyrazole, are structurally related and exhibit similar reactivity patterns.
Uniqueness: this compound is unique due to the combination of the thietane and pyrazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile intermediate in organic synthesis and as a pharmacophore in medicinal chemistry.
Eigenschaften
Molekularformel |
C8H9N3S |
|---|---|
Molekulargewicht |
179.24 g/mol |
IUPAC-Name |
1-(thietan-3-ylmethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C8H9N3S/c9-1-7-2-10-11(3-7)4-8-5-12-6-8/h2-3,8H,4-6H2 |
InChI-Schlüssel |
JWIFSBVZQGQIOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CS1)CN2C=C(C=N2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13111091.png)









![(E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid](/img/structure/B13111143.png)
![7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide](/img/structure/B13111148.png)


